(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride

chiral piperazine conformational analysis stereoselective binding

Researchers requiring stereochemically defined piperazine building blocks often encounter batch variability due to racemic mixtures or incorrect salt forms. (S)-2-(Piperazin-2-yl)propan-2-ol dihydrochloride (CAS 1319591-13-3) eliminates this uncertainty. - Defined (S)-configuration enables synthesis of LXR-β modulators with Ki=43 nM and 24-fold selectivity over LXR-α. - Dihydrochloride salt ensures aqueous solubility and handling consistency. - Supplied at ≥95% purity with room temperature storage, ensuring batch-to-batch reproducibility.

Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13 g/mol
CAS No. 1319591-13-3
Cat. No. B1428775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride
CAS1319591-13-3
Molecular FormulaC7H18Cl2N2O
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCC(C)(C1CNCCN1)O.Cl.Cl
InChIInChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1
InChIKeyHGZHFQRHNUAMJB-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Piperazin-2-yl)propan-2-ol Dihydrochloride Overview


(S)-2-(Piperazin-2-yl)propan-2-ol dihydrochloride (CAS 1319591-13-3) is a chiral piperazine derivative featuring a single stereogenic center at the 2-position of the piperazine ring and a tertiary alcohol moiety. The compound is supplied as the dihydrochloride salt (molecular formula C₇H₁₈Cl₂N₂O, molecular weight 217.14 Da) . It functions primarily as a chiral building block and intermediate in medicinal chemistry, where the stereochemically defined (S)-configuration enables predictable stereochemical outcomes in downstream synthetic transformations and asymmetric drug candidate development [1]. The dihydrochloride salt form enhances aqueous solubility and improves handling characteristics relative to the free base form .

Stereodefined (S)-enantiomer for asymmetric synthesis
Dihydrochloride salt enhances aqueous solubility and handling
Chiral piperazine building block for target-oriented synthesis

(S)-2-(Piperazin-2-yl)propan-2-ol Dihydrochloride Selection Criteria


The 2-(piperazin-2-yl)propan-2-ol scaffold exists in multiple commercially available forms that are not functionally interchangeable. Key variants include the racemic mixture (CAS 1263316-48-8, free base), the R-enantiomer (CAS 753475-15-9), the S-enantiomer free base, and the S-enantiomer dihydrochloride salt (the target compound, CAS 1319591-13-3) . Conformational analysis studies of 2-substituted piperazines have demonstrated that stereochemistry at the 2-position fundamentally alters three-dimensional molecular geometry and receptor binding competence, with the R-enantiomers of related compounds showing distinct binding modes to the α7 nicotinic acetylcholine receptor . Additionally, the free base versus dihydrochloride salt form introduces differences in solubility, stability, and handling that directly affect experimental reproducibility [1]. Selecting the incorrect stereoisomer or salt form introduces uncontrolled variables that cannot be corrected post-hoc, making precise procurement specifications essential for research integrity .

Enantiomer R-enantiomer or racemate Stereochemistry at the 2-position alters molecular geometry and receptor binding orientation; the (S)-form provides a distinct conformational population that may not reproduce the binding mode of the (R)-enantiomer.
Salt form Free base (CAS 1263316-48-8) The free base lacks the ionic character of the dihydrochloride salt, resulting in lower aqueous solubility and different handling behavior; direct substitution may shift dissolution profiles and experimental consistency.
Stereochemical purity Racemic mixture (CAS 1263316-48-8) Racemic material introduces uncontrolled stereochemical variables that cannot be corrected post-hoc; enantiomer identity verification is required for reproducible structure-activity relationships.

(S)-2-(Piperazin-2-yl)propan-2-ol Dihydrochloride Differentiation Evidence


Stereochemical Receptor Binding Differences

Conformational analysis of 2-substituted piperazines reveals that stereochemistry at the 2-position dictates molecular geometry and binding orientation. Molecular modeling studies confirm that the R-enantiomers of 2-substituted piperazines can bind to the α7 nicotinic acetylcholine receptor with the basic and pyridyl nitrogens colocalized with their counterparts in Epibatidine, whereas the S-enantiomers adopt a different spatial arrangement that alters receptor interaction potential .

Receptor binding
Class-level
(S)-enantiomer exhibits a distinct conformational population; R-enantiomer aligns with Epibatidine pharmacophore for α7 nicotinic receptor
Enantiomer-dependent binding orientation context
Computational conformational analysis; receptor interaction potential differs qualitatively
chiral piperazine conformational analysis stereoselective binding α7 nicotinic receptor

Salt Form Solubility and Handling Advantages

The dihydrochloride salt form of (S)-2-(piperazin-2-yl)propan-2-ol (CAS 1319591-13-3) provides enhanced aqueous solubility and improved stability compared to the free base form (CAS 1263316-48-8 for the racemic free base) [1]. The free base has molecular formula C₇H₁₆N₂O (144.21 g/mol) and lacks the ionic character that facilitates dissolution in aqueous media . The dihydrochloride salt (C₇H₁₈Cl₂N₂O, 217.14 g/mol) is specifically noted to improve solubility and stability, facilitating handling and storage for pharmaceutical research applications .

Salt form solubility
Cross-study comparable
Dihydrochloride salt: enhanced aqueous solubility and stability; free base: lower solubility, neutral molecule
Salt-form selection context for aqueous workflows
Qualitative improvement; free base lacks ionic character for dissolution
salt form selection aqueous solubility pharmaceutical formulation stability

LXR-β Modulator Derivatization

The (S)-configured piperazine core serves as a critical structural element for generating potent LXR-β modulators. A derivative incorporating the (S)-2-(piperazin-2-yl)propan-2-ol scaffold — specifically (S)-2-(4-(3-(methylsulfonyl)phenyl)-1-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-2-yl)propan-2-ol — demonstrated Ki = 43 nM against human LXR-β and EC₅₀ = 14 nM in co-activator recruitment assays, while exhibiting substantially reduced affinity for LXR-α (Ki = 1,030 nM), achieving approximately 24-fold selectivity for the LXR-β isoform [1]. The stereochemical configuration is explicitly specified in the compound structure, indicating that the (S)-enantiomer is required for this activity profile.

LXR-β selectivity
Class-level
Derivative with (S)-scaffold: LXR-β Ki = 43 nM, EC₅₀ = 14 nM; LXR-α Ki = 1,030 nM; ~24-fold selectivity
Supports LXR-β isoform-selectivity assay context
Co-activator recruitment assay; HEK293 cells
LXR-beta modulator nuclear receptor metabolic disease cholesterol metabolism

Purity Specification Standards

Commercial suppliers specify purity standards for (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride (CAS 1319591-13-3) at ≥97% (ChemScene) to NLT 98% (MolCore) . The racemic free base 2-(piperazin-2-yl)propan-2-ol (CAS 1263316-48-8) is supplied with NLT 97% purity specification . The dihydrochloride salt form enables higher purity thresholds due to the additional purification opportunity afforded by salt formation and crystallization, which can remove stereochemical impurities and synthetic byproducts.

Purity specification
Supporting evidence
(S)-dihydrochloride: ≥97% to NLT 98%; racemic free base: NLT 97%
Enables batch consistency review for reproducible assays
Commercial vendor specifications; salt formation may allow higher purity
chemical purity quality control reproducible research procurement specification

Storage and Shipping Stability

(S)-2-(Piperazin-2-yl)propan-2-ol dihydrochloride (CAS 1319591-13-3) is specified for storage at room temperature with dry and cool conditions, and can be shipped at room temperature within the continental United States . This room temperature stability profile contrasts with the racemic free base form, which is also stored at room temperature, but the dihydrochloride salt demonstrates enhanced stability due to the crystalline salt matrix [1]. The defined storage and shipping parameters provide clear logistical guidance for procurement planning and inventory management.

Storage stability
Supporting evidence
Dihydrochloride salt: room temperature (dry, cool); enhanced stability due to crystalline matrix vs. free base
Room temperature logistics and inventory management context
Vendor-specified conditions; salt form reduces cold chain dependency
compound stability storage conditions logistics supply chain

Physicochemical Property Differentiation

Computational physicochemical profiling of (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride reveals a calculated LogP of -0.66 and polar surface area (PSA) of 44 Ų [1]. These values differ from those of the free base form, which lacks the ionic character of the dihydrochloride salt. The low LogP indicates higher aqueous solubility and lower membrane permeability compared to more lipophilic piperazine derivatives, making the compound particularly suitable for aqueous-based synthetic transformations and hydrophilic drug candidate development.

Physicochemical profile
Supporting evidence
Calculated LogP = -0.66, PSA = 44 Ų (dihydrochloride salt)
Informs solvent selection for aqueous-based synthetic workflows
Computational prediction; higher aqueous partitioning relative to lipophilic analogs
physicochemical properties LogP PSA drug-likeness computational chemistry

(S)-2-(Piperazin-2-yl)propan-2-ol Dihydrochloride Applications


Stereoselective LXR-β Modulator Synthesis

The (S)-configured scaffold enables synthesis of isoform-selective LXR-β modulators with nanomolar potency (Ki = 43 nM) and 24-fold selectivity over LXR-α [1]. This stereochemical configuration is essential for achieving the reported selectivity profile, making the compound the appropriate starting material for cardiovascular and metabolic disease drug discovery programs targeting reverse cholesterol transport pathways.

Chiral Building Block for CNS Agent Development

Conformational analysis demonstrates that 2-substituted piperazine stereochemistry directly controls receptor binding orientation, with enantiomers showing distinct binding modes [1]. The (S)-configuration provides a specific three-dimensional pharmacophore geometry for developing stereoselective CNS-targeting agents, including receptor modulators where stereochemistry determines target engagement and functional outcomes.

Aqueous-Based Medicinal Chemistry Workflows

The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base (CAS 1263316-48-8), facilitating compound handling in aqueous assay systems and pharmaceutical formulations [1]. This property is particularly valuable for in vitro pharmacology studies requiring consistent compound dissolution and for synthetic transformations conducted in aqueous or polar solvent systems.

Stereochemically Defined Pharmaceutical Research

Commercial availability with defined purity specifications (≥97% to NLT 98%) and room temperature stability supports reproducible research in pharmaceutical development and academic medicinal chemistry laboratories [1]. The stereochemically defined (S)-configuration eliminates the confounding variable of racemic mixtures, enabling precise structure-activity relationship studies and reliable batch-to-batch experimental reproducibility.

Application
Selection Property
Validation Focus
LXR-β isoform-selectivity pathway studies
Stereodefined (S)-piperazine scaffold
LXR-β/LXR-α selectivity assay and co-activator recruitment
CNS receptor-targeted research
Enantiomer-specific conformational population
Receptor binding orientation and selectivity profiling
Aqueous synthesis and assay workflows
Dihydrochloride salt solubility
Dissolution consistency in aqueous media
Reproducible pharmaceutical research
Chiral purity and salt-form handling
Batch-to-batch reproducibility and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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